molecular formula C4H11NO2 B3032749 2-Aminobutane-1,4-diol CAS No. 4426-52-2

2-Aminobutane-1,4-diol

Cat. No.: B3032749
CAS No.: 4426-52-2
M. Wt: 105.14 g/mol
InChI Key: PYBVXNWDSBYQSA-UHFFFAOYSA-N
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Description

2-Aminobutane-1,4-diol is an organic compound with the molecular formula C4H11NO2. It is a chiral molecule, meaning it has two enantiomers, ®-2-aminobutane-1,4-diol and (S)-2-aminobutane-1,4-diol. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals and chemical synthesis.

Mechanism of Action

Target of Action

The primary target of 2-Aminobutane-1,4-diol is the enzyme benzaldehyde lyase . This enzyme plays a crucial role in the synthesis of 1,4-dihydroxybutan-2-one, a valuable intermediate for synthesizing a variety of chiral amino alcohols and polyhydroxy alcohols .

Mode of Action

This compound interacts with its target, the benzaldehyde lyase, through a chemoenzymatic catalysis process . This process involves the coupling of 3-hydroxypropanal and formaldehyde, leading to the synthesis of 1,4-dihydroxybutan-2-one .

Biochemical Pathways

The biochemical pathway involved in the action of this compound starts with the hydration of acrolein into 3-hydroxypropanal . This is followed by the cross-acyloin reaction, which leads to the synthesis of 1,4-dihydroxybutan-2-one . The resulting 1,4-dihydroxybutan-2-one can then be used for synthesizing a variety of chiral amino alcohols and polyhydroxy alcohols .

Pharmacokinetics

It’s known that the compound is synthesized from formaldehyde via a chemoenzymatic catalysis process . This suggests that the bioavailability of this compound may depend on the efficiency of this synthesis process.

Result of Action

The action of this compound results in the synthesis of 1,4-dihydroxybutan-2-one, a valuable intermediate for creating a variety of chiral amino alcohols and polyhydroxy alcohols . These compounds have potential applications in various fields, including the pharmaceutical, agricultural, and polymer industries .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis process involves the hydration of acrolein into 3-hydroxypropanal, which is then used in the cross-acyloin reaction . The efficiency of these reactions may be affected by factors such as temperature, pH, and the presence of other substances in the reaction mixture

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Aminobutane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include aldehydes, ketones, simpler amines, and various substituted derivatives.

Comparison with Similar Compounds

Uniqueness: 2-Aminobutane-1,4-diol is unique due to its chiral nature and versatile reactivity, making it a valuable compound in asymmetric synthesis and pharmaceutical applications. Its ability to undergo various chemical reactions and form diverse products further enhances its significance in scientific research and industrial applications.

Properties

IUPAC Name

2-aminobutane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBVXNWDSBYQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558979
Record name 2-Aminobutane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4426-52-2
Record name 2-Amino-1,4-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4426-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminobutane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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